Ceftaroline Fosamil Impurity 17

Description

Significance of Pharmaceutical Impurity Profiling in Active Pharmaceutical Ingredient Research

The profiling of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. rjpdft.compharmaffiliates.com Impurities are substances present in a drug substance or final drug product that are not the intended API or excipients. These can arise from various sources, including the manufacturing process, degradation of the API, or interaction with packaging materials. nih.gov The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of a pharmaceutical product. globalpharmatek.com Therefore, a thorough understanding and control of the impurity profile of an API is essential to ensure its quality and to meet the stringent requirements of regulatory authorities. pharmaffiliates.combohrium.com Impurity profiling involves the identification, quantification, and characterization of these unwanted chemical entities. bohrium.com This process helps in establishing appropriate storage conditions, shelf life, and in validating the analytical methods used for quality control. globalpharmatek.com

Regulatory Frameworks for Impurity Control in Pharmaceutical Development

To ensure the safety and quality of pharmaceutical products, several regulatory bodies have established comprehensive guidelines for the control of impurities. pharmaffiliates.com The International Council for Harmonisation (ICH) provides globally recognized guidelines, such as ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. pharmaffiliates.comwisdomlib.org These guidelines outline the thresholds for reporting, identifying, and qualifying impurities. Similarly, national regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have their own specific requirements for impurity control in pharmaceuticals. nih.govpharmaffiliates.com These frameworks mandate that pharmaceutical manufacturers implement robust analytical methods to detect and quantify impurities and to establish appropriate specifications for their control. raps.org A risk-based approach is often employed to manage impurities throughout the lifecycle of a drug product. raps.org

Overview of Ceftaroline (B109729) Fosamil as a Prodrug and its Chemical Classification

Ceftaroline fosamil is a prodrug of the active antibiotic, ceftaroline. nih.govwikipedia.org A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. ebi.ac.uk In the case of ceftaroline fosamil, it is rapidly hydrolyzed in vivo to ceftaroline. cancer.gov

Chemically, ceftaroline fosamil is classified as a fifth-generation cephalosporin (B10832234), which is a subclass of β-lactam antibiotics. nih.govwikipedia.org The characteristic structure of cephalosporins includes a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Ceftaroline is distinguished by its activity against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.gov

Academic Rationale for Research on Ceftaroline Fosamil Impurity 17 within the β-Lactam Antibiotic Field

The study of impurities within the β-lactam class of antibiotics, including ceftaroline fosamil, is of significant academic and industrial interest. The complex chemical structures of these molecules can lead to the formation of various process-related impurities and degradation products. Research into specific impurities, such as this compound, is driven by the need to ensure the quality and safety of the final drug product. Understanding the formation pathways and chemical properties of such impurities allows for the optimization of manufacturing processes to minimize their presence. Furthermore, the characterization of impurities is crucial for developing and validating analytical methods for their detection and quantification, thereby ensuring that each batch of the API meets the required purity standards. The potential for impurities to possess their own pharmacological or toxicological properties underscores the importance of their thorough investigation. researchgate.net

Compound Data

| Compound Name |

| Ceftaroline |

| Ceftaroline fosamil |

| This compound |

| Ceftaroline-M1 |

| Aztreonam |

| Ceftriaxone |

| Vancomycin |

| N-nitroso dimethylamine |

| Ethyl mesylate |

| Nelfinavir mesylate |

This compound Chemical and Physical Properties

| Property | Value |

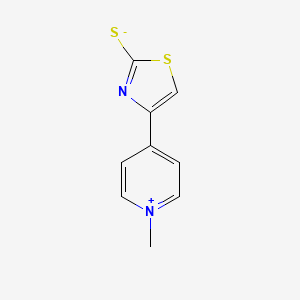

| Molecular Formula | C9H8N2S2 |

| Molecular Weight | 208.3 g/mol |

| IUPAC Name | 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate |

| Physical State | Solid |

| Color | Orange |

Source: nih.govcymitquimica.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYZRPWWEZXDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427207-46-2 | |

| Record name | [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Definitive Characterization of Ceftaroline Fosamil Impurity 17

Chemical Identity of Ceftaroline (B109729) Fosamil Impurity 17

The foundational step in managing any pharmaceutical impurity is the precise determination of its chemical identity. For Ceftaroline Fosamil Impurity 17, this has been established through systematic nomenclature and the assignment of a unique molecular formula, weight, and CAS registry number.

Systematic Nomenclature: 4-(1-Methylpyridin-1-ium-4-yl)-2-thioxothiazol-3-ide

The systematic name, 4-(1-Methylpyridin-1-ium-4-yl)-2-thioxothiazol-3-ide, provides a descriptive account of the molecule's structure. clearsynth.comresearchgate.net This nomenclature indicates a heterocyclic compound composed of a pyridinium (B92312) ring and a thioxothiazole ring system. The naming convention precisely describes the arrangement of atoms and functional groups within the molecule.

Molecular Formula and Weight: C9H8N2S2, 208.3

The molecular formula of this compound is C9H8N2S2. clearsynth.comlookchem.com This formula confirms the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two sulfur atoms. The corresponding molecular weight is approximately 208.3 g/mol . clearsynth.comrxnchem.com

CAS Registry Number: 1427207-46-2

The unique identifier for this chemical entity is its CAS Registry Number, 1427207-46-2. clearsynth.comresearchgate.netlookchem.com This number is assigned by the Chemical Abstracts Service and is used globally to identify this specific substance without ambiguity.

| Identifier | Information | Source(s) |

| Systematic Nomenclature | 4-(1-Methylpyridin-1-ium-4-yl)-2-thioxothiazol-3-ide | clearsynth.comresearchgate.net |

| Molecular Formula | C9H8N2S2 | clearsynth.comlookchem.com |

| Molecular Weight | 208.3 g/mol | clearsynth.comrxnchem.com |

| CAS Registry Number | 1427207-46-2 | clearsynth.comresearchgate.netlookchem.com |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

The definitive characterization and structural elucidation of pharmaceutical impurities like this compound rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, mass, and purity of the compound.

Mass Spectrometry (MS) Applications for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. biomedres.us In the context of pharmaceutical impurity profiling, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate impurities from the active pharmaceutical ingredient (API) before mass analysis. biomedres.usnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the elemental composition of a molecule. nih.gov By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can help to confirm the molecular formula of an unknown impurity with a high degree of confidence. researchgate.net This level of precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, an MS/MS analysis would provide crucial information about its molecular structure by elucidating its fragmentation pathway.

While specific experimental MS/MS data for this compound is not widely published, a general approach can be described. The analysis would begin with the ionization of the impurity, likely using a soft ionization technique such as electrospray ionization (ESI), to produce the protonated molecule [M+H]+. This precursor ion would then be selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed in the second mass analyzer, producing a tandem mass spectrum.

The fragmentation of related heterocyclic ring systems, such as thiazoles and pyrimidines, often involves characteristic losses of small neutral molecules and cleavage of the ring structures. sapub.orgresearchgate.net For 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate, potential fragmentation pathways could involve the cleavage of the bond between the pyridinium and thiazole (B1198619) rings, as well as fragmentation within the thiazole ring itself, possibly through the loss of a sulfur-containing fragment. The pyridinium moiety could also undergo characteristic fragmentation. Detailed analysis of the masses of the fragment ions would allow for the piecing together of the impurity's structure, confirming the connectivity of the pyridinium and thiazole rings and the position of the methyl group and thiolate functionality.

A hypothetical fragmentation pattern could be proposed based on the known stability of the constituent aromatic rings. The analysis of these fragmentation patterns is essential for confirming the identity of the impurity when compared against a reference standard.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |

| 209.03 | [Fragment A] | [Neutral Loss A] |

| 209.03 | [Fragment B] | [Neutral Loss B] |

| 209.03 | [Fragment C] | [Neutral Loss C] |

| [Fragment A] | [Fragment D] | [Neutral Loss D] |

Note: This table is for illustrative purposes only as specific experimental data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinium ring, the thiazole ring, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the pyridinium ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridinium and thiazole rings would help to confirm the presence of these heterocyclic systems. The carbon of the methyl group would appear at a characteristic upfield shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium-H2, H6 | [Predicted Value] | [Predicted Value] |

| Pyridinium-H3, H5 | [Predicted Value] | [Predicted Value] |

| Thiazole-H5 | [Predicted Value] | [Predicted Value] |

| N-CH₃ | [Predicted Value] | [Predicted Value] |

| Pyridinium-C2, C6 | [Predicted Value] | |

| Pyridinium-C3, C5 | [Predicted Value] | |

| Pyridinium-C4 | [Predicted Value] | |

| Thiazole-C2 | [Predicted Value] | |

| Thiazole-C4 | [Predicted Value] | |

| Thiazole-C5 | [Predicted Value] |

Note: This table contains placeholder "Predicted Value" entries as specific experimental or reliably predicted data is not publicly available.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign protons that are on adjacent carbons, such as those within the pyridinium ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the pyridinium and thiazole rings and the position of the methyl group on the pyridinium nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C=N and C=C stretching vibrations of the thiazole and pyridinium rings would also be present in the fingerprint region. The C-S stretching vibration would likely appear at a lower frequency.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N/C=C Ring Stretch | 1600-1400 | IR, Raman |

| C-S Stretch | 800-600 | IR, Raman |

Note: This table provides general expected ranges. Specific experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The conjugated system formed by the pyridinium and thiazole rings in this compound would be expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) would be characteristic of the specific electronic structure of the impurity. While specific UV-Vis data for this impurity is not available, studies on related thiazole compounds show absorption in the UV region. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| [Solvent] | [Predicted Value] | [Predicted Value] |

Note: This table is for illustrative purposes as specific experimental data is not available.

Chromatographic Separation Techniques for Isolation and Purification of Impurity 17

The isolation and purification of this compound from the bulk drug substance or degradation mixtures are essential for its characterization and for obtaining a pure reference standard. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose. nih.gov

A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient and flow rate would be optimized to achieve a good separation of the impurity from the API and other related substances. The detection would typically be performed using a UV detector set at a wavelength where both the API and the impurity have significant absorbance. nih.gov

For preparative scale purification, the optimized HPLC method would be scaled up to isolate a sufficient quantity of the impurity for full structural elucidation by techniques such as NMR. Other chromatographic techniques, such as column chromatography with macroporous adsorption resins, have also been reported for the purification of Ceftaroline Fosamil and could potentially be adapted for the isolation of its impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool in pharmaceutical analysis for the separation, quantification, and isolation of impurities. nih.govijcrt.org For this compound, both analytical and preparative HPLC methods are fundamental.

Analytical HPLC is employed for the routine quality control of Ceftaroline fosamil to detect and quantify Impurity 17. These methods are optimized for specificity, sensitivity, and robustness. A common approach involves reversed-phase chromatography using a C18 column. nih.gov Gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile. nih.govsysrevpharm.org This allows for the effective separation of the polar prodrug, Ceftaroline fosamil, from its various impurities, including Impurity 17. nih.gov Detection is commonly performed with a Diode Array Detector (DAD) to ensure specificity and sensitivity. nih.gov

Preparative HPLC is essential for isolating a sufficient quantity of Impurity 17 for its structural elucidation by spectroscopic methods. This technique is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to handle larger sample loads. nih.govwaters.com The mobile phase composition is often similar to the analytical method to maintain the separation profile. nih.gov After multiple injections and fraction collections, the pooled fractions containing the impurity are concentrated, often through techniques like lyophilization, to yield the purified substance for further analysis. nih.gov

| Parameter | Typical Conditions for Analytical HPLC | Typical Conditions for Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | 0.04 M Phosphate Buffer (pH 6.0) | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Optimized gradient for impurity profiling | Focused gradient for target impurity |

| Flow Rate | 1.0-1.5 mL/min | 30 mL/min |

| Detection | UV at ~243 nm | UV at ~210 nm |

| Injection Volume | 10-20 µL | >500 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering marked improvements in resolution, speed, and sensitivity over conventional HPLC. ijsrtjournal.comnih.govresearchgate.net These benefits are particularly advantageous for analyzing complex mixtures of pharmaceutical impurities. waters.com

The core of UPLC technology lies in the use of stationary phase particles smaller than 2 µm, which leads to higher separation efficiency. nih.gov This, however, requires instrumentation capable of handling significantly higher backpressures. nih.gov For the analysis of this compound, UPLC provides several key advantages:

Enhanced Resolution: The superior efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for resolving Impurity 17 from the main API peak and other structurally similar impurities. waters.comalispharm.com

Increased Speed: UPLC methods can drastically reduce analysis times, often from 30-60 minutes in HPLC to under 10 minutes, thereby increasing laboratory throughput. nih.govwaters.com

Improved Sensitivity: The sharper and narrower peaks generated by UPLC lead to higher peak heights, resulting in lower limits of detection and quantification for trace-level impurities. ijsrtjournal.comalispharm.com

The transition from HPLC to UPLC for quality control analyses is a growing trend in the pharmaceutical industry, driven by the need for higher efficiency and productivity. ijsrtjournal.comresearchgate.net

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150-250 mm | 2.1 x 50-100 mm |

| Flow Rate | 1.0-2.0 mL/min | 0.2-0.6 mL/min |

| Analysis Time | ~30-60 min | < 10 min |

| System Backpressure | ~3,000-5,000 psi | ~10,000-15,000 psi |

Other Chromatographic Modalities (e.g., TLC for preliminary screening)

While HPLC and UPLC are the definitive methods for quantitative analysis, other chromatographic techniques serve valuable roles, particularly in preliminary stages.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for the preliminary screening of APIs like Ceftaroline fosamil for impurities. nih.govnih.gov In TLC, a sample is spotted on a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase moves up the plate via capillary action, separating the sample components. nih.govmdpi.com For cephalosporins, a typical system might use a silica gel plate and a polar mobile phase, with detection under UV light at 254 nm. tandfonline.com

Though primarily a qualitative technique, modern TLC, especially High-Performance Thin-Layer Chromatography (HPTLC), can provide semi-quantitative or quantitative data when coupled with a densitometer. mdpi.comscilit.com TLC is particularly useful for:

Reaction monitoring: Quickly checking the progress of synthetic steps.

Forced degradation studies: Assessing the degradation profile under various stress conditions (e.g., acid, base, oxidation, heat, light). mdpi.com

Preliminary purity assessment: Providing a quick overview of the impurity profile of a sample.

Its simplicity and high sample throughput make TLC a valuable complementary tool in the comprehensive analytical strategy for controlling impurities in Ceftaroline fosamil. nih.govresearchgate.net

Origin and Mechanistic Pathways of Ceftaroline Fosamil Impurity 17 Formation

Degradation Pathways of Ceftaroline (B109729) Fosamil Leading to Impurity 17 Formation

While the primary origin of Impurity 17 is the synthetic process, understanding the degradation of Ceftaroline fosamil is crucial for ensuring its stability.

Forced degradation, or stress testing, is essential in developing and validating stability-indicating analytical methods and understanding how a drug substance breaks down researchgate.net. Such studies involve exposing the drug to harsh conditions like acid, base, oxidation, heat, and light to accelerate decomposition researchgate.netnih.gov.

Studies on Ceftaroline fosamil have shown that the molecule is susceptible to degradation under several stress conditions, particularly in basic solutions, and when exposed to thermal and photolytic stress nih.govufrgs.br. For instance, significant degradation has been observed in basic conditions (NaOH), while the drug shows instability under thermal stress at 40°C and 60°C and when exposed to UVC light ufrgs.brjapsonline.com. In one study, five degradation products were identified under various stress conditions, arising from changes to the side chain and the cephalosporin (B10832234) ring, including the opening of the β-lactam ring tandfonline.com.

| Stress Condition | Reagent/Method | Observed Stability of Ceftaroline Fosamil | Reference |

| Acidic Hydrolysis | 0.1 M HCl / 1N HCl | Stable | researchgate.netufrgs.brjapsonline.com |

| Basic Hydrolysis | 0.1 M & 0.01 M NaOH / 1N NaOH | Unstable / Complete degradation | researchgate.netufrgs.brjapsonline.com |

| Oxidation | 3% H₂O₂ | Stable / Unstable (conflicting reports) | researchgate.netufrgs.brjapsonline.com |

| Thermal Degradation | 60°C / 70°C | Unstable | nih.govufrgs.brjapsonline.com |

| Photolytic Degradation | UVC Light / Sunlight | Unstable | nih.govufrgs.br |

Table data compiled from multiple sources indicating general stability trends. Specific outcomes can vary based on experimental duration and concentrations.

Multiple forced degradation studies have specifically investigated the stability of Ceftaroline fosamil under acidic conditions. A consistent finding across these studies is that Ceftaroline fosamil is stable when subjected to acid hydrolysis. For example, exposure to 0.1 M HCl and 1N HCl did not result in significant degradation of the parent molecule researchgate.netufrgs.brjapsonline.com. The drug was found to be stable in the acidic solution with no major degradation products observed researchgate.netjapsonline.com. This stability suggests that acid-induced cleavage of the C-3 side chain to form Impurity 17 is not a significant degradation pathway for Ceftaroline fosamil.

Forced Degradation Studies to Simulate Stress Conditions

Base-Induced Degradation Mechanisms

Ceftaroline Fosamil exhibits significant instability in basic environments. japsonline.comjapsonline.comresearchgate.net Forced degradation studies using sodium hydroxide (B78521) (NaOH) have demonstrated that the parent compound degrades completely in basic solutions. japsonline.comresearchgate.net In these conditions, a degradant fragment with a mass-to-charge ratio (m/z) of 263.08 has been identified, indicating a specific cleavage pattern under alkaline stress. japsonline.comresearchgate.net While this fragment is not Impurity 17 itself, the complete degradation of the parent molecule highlights the susceptibility of its core structure, including the β-lactam ring, to base-catalyzed hydrolysis. This primary degradation can destabilize the entire molecule, facilitating the subsequent cleavage of the thioether bond at the C-3 position and leading to the release of the side chain that constitutes Impurity 17. Studies on the related cephalosporin, ceftobiprole, also show extreme instability in alkaline solutions, where the degradation rate is fastest in 0.1 M NaOH. nih.gov

Oxidative Degradation Processes

The stability of Ceftaroline Fosamil under oxidative stress appears to be dependent on the specific experimental conditions. One study reported that the compound was stable when exposed to a 3% hydrogen peroxide solution. japsonline.com Conversely, other research indicates that Ceftaroline Fosamil is unstable when subjected to oxidative conditions with hydrogen peroxide. researchgate.netufrgs.br This discrepancy suggests that factors such as temperature, pH, and exposure time may play a crucial role in the oxidative degradation pathway. Oxidative processes can generate highly reactive radical species that may attack various sites on the molecule. A plausible mechanism for the formation of Impurity 17 under these conditions involves the oxidation of the sulfur atom in the thioether linkage, forming a sulfoxide. This intermediate is more labile and susceptible to cleavage, which would result in the release of the 4-(1-methylpyridin-1-ium-4-yl)thiazole-2-thiolate side chain.

Thermal Degradation Kinetics and Products

The thermal stability of Ceftaroline Fosamil is a complex issue with some conflicting reports. One study involving exposure to 70°C for 60 minutes concluded that the drug was stable, with only minor deviations in peak area observed. japsonline.com However, other studies have found the compound to be unstable at lower temperatures of 40°C and 60°C. researchgate.netnih.govnih.gov The degradation kinetics at 60°C were found to follow a second-order reaction model. researchgate.net

A detailed analysis of thermal degradation under clinical use conditions (4°C and 25°C) and thermal stress (40°C and 60°C) identified several degradation products, though none were explicitly identified as Impurity 17. nih.gov The observed degradation products and their corresponding mass-to-charge ratios are detailed in the table below.

| Degradation Product | m/z Ratio |

| DP1 | 303 |

| DP2 | 337 |

| DP3 | 442 |

| DP4 | 483 |

| DP5 | 543 |

| Data sourced from mass spectrometry analysis of Ceftaroline Fosamil under thermal stress. nih.gov |

Although Impurity 17 was not directly detected in this study, thermal stress provides the necessary energy to induce the cleavage of covalent bonds. The C-S bond linking the side chain at the C-3 position is a potential site for thermolytic cleavage, which would directly yield Impurity 17. The general thermal decomposition of cephalosporins is known to be a complex process involving multiple steps. researchgate.netnih.gov

Photolytic Degradation Pathways

Ceftaroline Fosamil demonstrates varied stability when exposed to light of different wavelengths. The compound is reportedly stable under UVA light but unstable when exposed to UVC radiation. researchgate.net The degradation kinetics under UVC light follow a zero-order model. researchgate.net Further forced decomposition studies confirmed the high sensitivity of Ceftaroline to photodegradation processes, resulting in the detection of eight unidentified degradation products. nih.gov

Photolytic degradation is initiated by the absorption of photons, which can lead to the formation of excited states or free radicals. pharmaguideline.com These reactive species can then participate in secondary reactions, including bond cleavage. A potential pathway for the formation of Impurity 17 involves the photolytic cleavage of the C-S bond at the C-3 position of the cephem ring, releasing the thiazole-thiol side chain.

Hydrolytic Cleavage Mechanisms and Impurity Formation

As a prodrug, Ceftaroline Fosamil is designed to undergo hydrolytic cleavage in the body. fda.gov However, this process must be distinguished from degradative hydrolysis that can occur during storage or administration. The compound has been found to be stable under acidic hydrolysis conditions (0.1M HCl). researchgate.net However, hydrolysis of the β-lactam ring is a well-established degradation pathway for all cephalosporins, particularly under neutral to basic conditions. This cleavage can trigger a cascade of reactions, leading to the fragmentation of the molecule and the potential release of the C-3 side chain, thereby forming Impurity 17.

Enzymatic Degradation of Ceftaroline Fosamil and Related Metabolites

In the body, Ceftaroline Fosamil is rapidly and completely converted to its biologically active form, ceftaroline, through enzymatic hydrolysis. nih.gov This conversion is carried out by plasma phosphatase enzymes that cleave the phosphate group. nih.govdrugbank.com The active metabolite, ceftaroline, is further metabolized via hydrolysis of its β-lactam ring to form the microbiologically inactive, open-ring metabolite known as ceftaroline M-1. drugbank.com These metabolic pathways demonstrate that enzymatic processes are capable of cleaving key bonds within the molecule. While direct enzymatic formation of Impurity 17 has not been reported, these processes illustrate the inherent reactivity of the cephalosporin structure.

Proposed Degradation Pathways for Impurity 17 based on Mass Fragmentation Data (e.g., m/z 208.1 fragment observed from Ceftaroline Fosamil)

A key piece of evidence for the origin of Impurity 17 comes from mass spectrometry analysis of Ceftaroline Fosamil and its active form, ceftaroline. Multiple studies have consistently identified a prominent daughter ion fragment at an m/z of approximately 208.1. japsonline.comjapsonline.comresearchgate.net This fragment is used for the quantification of the drug in LC-MS/MS methods, utilizing the mass transition of the parent ion (m/z 685.3 for Ceftaroline Fosamil) to the daughter ion (m/z 208.1). japsonline.comjapsonline.com

This m/z 208.1 fragment corresponds to the cationic portion of Impurity 17, the [4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl] moiety. The consistent and high-intensity observation of this fragment during mass spectrometry, which is a high-energy process, indicates that the thioether bond connecting this side chain to the C-3 position of the cephem nucleus is the most labile bond in the molecule.

Based on this evidence, the primary proposed pathway for the formation of Impurity 17 is the cleavage of this C-3 side chain from the cephalosporin core. This cleavage can be initiated by various stress factors, including basic conditions, heat, light, and oxidative stress, all of which provide the necessary energy or chemical environment to break the C-S bond. The degradation of the β-lactam ring often precedes or occurs concurrently, destabilizing the molecule and facilitating the release of the C-3 substituent.

Influence of Manufacturing, Processing, and Storage Conditions on Impurity 17 Generation

The stability of Ceftaroline fosamil and the resulting impurity profile are significantly affected by environmental conditions encountered during manufacturing, processing, and storage. Key factors include pH, temperature, and interactions with other formulation components and packaging. Degradation pathways for Ceftaroline fosamil often involve the hydrolysis of the β-lactam ring, which is susceptible to stress from heat and pH extremes veeprho.com.

Impact of pH Environment on Impurity Formation

The pH of the formulation environment is a crucial determinant of Ceftaroline fosamil's stability. Forced degradation studies have demonstrated that the drug is unstable in basic conditions, specifically in 0.1 M and 0.01 M sodium hydroxide (NaOH) solutions researchgate.net. Conversely, it shows stability under acidic hydrolysis conditions (0.1 M HCl) researchgate.net. This susceptibility to basic conditions highlights the importance of precise pH control during manufacturing and reconstitution.

To maintain an optimal pH and enhance solubility, the commercial formulation of Ceftaroline fosamil for injection includes L-arginine as an excipient fda.gov. This helps to control the pH of the reconstituted solution to a target range of approximately 4.8 to 6.5. Maintaining the pH within this weakly acidic range is critical for minimizing the degradation of the parent compound and subsequently limiting the formation of pH-driven impurities.

Table 1: Influence of pH on Ceftaroline Fosamil Stability

| Condition | Stability Outcome | Reference |

|---|---|---|

| Basic (0.1 M & 0.01 M NaOH) | Unstable | researchgate.net |

| Acidic (0.1 M HCl) | Stable | researchgate.net |

| Formulation pH Target (with L-arginine) | 4.8 - 6.5 |

Temperature Effects on Impurity Stability and Generation

Temperature is a significant factor affecting the chemical stability of Ceftaroline fosamil. The molecule is highly sensitive to thermal stress, a process known as thermolysis nih.gov. Stability studies have consistently shown that elevated temperatures accelerate the degradation of the drug.

Forced degradation studies confirmed that Ceftaroline fosamil is unstable at elevated temperatures of 40°C and 60°C researchgate.netnih.gov. This thermal liability necessitates stringent temperature controls throughout the product's lifecycle. The lyophilized powder for injection is recommended to be stored under refrigerated conditions, between 2°C and 8°C (36°F to 46°F), to ensure its 24-month shelf life fda.gov.

Once reconstituted, the solution's stability remains temperature-dependent. Studies show it is stable for up to 24 hours when refrigerated but only for 6 hours when stored at room temperature fda.govnih.gov. Further investigations into the stability in elastomeric infusion devices found that the solution was stable for 144 hours at 4°C, but this duration decreased significantly to 24 hours at 25°C and 12 hours at 30°C researchgate.net. These findings underscore the critical role of maintaining cold chain conditions to prevent the generation of thermal degradation products.

Table 2: Stability of Ceftaroline Fosamil Solutions at Various Temperatures

| Temperature | Storage Form | Stable Duration | Reference |

|---|---|---|---|

| 2°C to 8°C | Lyophilized Powder | 24 months | fda.gov |

| 2°C to 8°C | Reconstituted Solution | 24 hours | fda.govnih.gov |

| Room Temperature (~25°C) | Reconstituted Solution | 6 hours | fda.govnih.gov |

| 30°C | Solution in Elastomeric Device | 12 hours | researchgate.net |

| 40°C & 60°C | Solution (Forced Degradation) | Unstable | researchgate.netnih.gov |

Role of Excipients and Packaging Materials in Impurity Interaction

Excipients, while often considered inert, can contain reactive impurities or interact directly with the API, influencing its stability nih.gov. In the case of Ceftaroline fosamil, the formulation includes L-arginine fda.gov. While essential for pH control, it is important to monitor potential interactions.

The primary packaging for the drug product is a clear glass vial, which is chosen to be inert fda.gov. However, the compatibility and stability of Ceftaroline fosamil have also been evaluated in various infusion systems. Studies have confirmed its chemical stability in elastomeric home infusion systems and MINI-BAG Plus containers, showing acceptable compatibility with the materials used nih.gov. During these studies, no significant changes in color or pH, nor any particle formation, were observed when stored as recommended researchgate.net. While the color of the infusion solution can vary from light to dark yellow depending on storage conditions, this change does not affect the product's potency fda.gov. The amorphous, or non-crystalline, form of Ceftaroline fosamil was found to be chemically unstable even at 8°C, which led to the development of a more stable crystalline monoacetic acid solvate form for the final product nih.gov.

Development of Selective and Sensitive Analytical Methods for Quantification

The development of analytical methods for Ceftaroline Fosamil Impurity 17, identified as 4-(1-methylpyridin-1-ium-4-yl)thiazole-2-thiolate, necessitates a focus on selectivity and sensitivity to accurately quantify its presence, often at trace levels, in the active pharmaceutical ingredient (API) and formulated drug product.

HPLC Method Development for Routine Analysis and Impurity Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for routine quality control analysis of pharmaceutical impurities. The development of a stability-indicating HPLC method is crucial for separating Impurity 17 from the parent compound, Ceftaroline Fosamil, and other related substances.

Method development typically involves the systematic optimization of several chromatographic parameters to achieve the desired separation. A reversed-phase approach is commonly employed for cephalosporin analysis.

Key Optimized Parameters for HPLC Method:

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | Gradient elution is often necessary to resolve complex mixtures of the polar parent drug and its less polar or more polar impurities within a reasonable runtime. |

| pH of Aqueous Phase | Typically controlled within a range of 3.0 to 7.0 | The pH affects the ionization state of the analytes, which in turn influences their retention and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | Controlled at ambient or slightly elevated temperatures (e.g., 25-40 °C) | Temperature control ensures reproducible retention times and can improve peak shape. |

| Detection Wavelength | Determined by the UV spectrum of Impurity 17; often in the range of 240-320 nm. | Selected to maximize the response for the impurity while minimizing interference from the API and other components. |

A representative HPLC method for the analysis of Ceftaroline Fosamil and its impurities would be validated to ensure it is fit for its intended purpose.

UPLC-MS/MS Method Development for High-Sensitivity Quantification and Identification

For higher sensitivity and definitive identification, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique is particularly valuable for quantifying impurities at very low levels and for structural confirmation.

The development of a UPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. The use of smaller particle size columns in UPLC allows for faster analysis times and improved resolution compared to traditional HPLC.

Optimized UPLC-MS/MS Parameters:

| Parameter | Optimized Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules like cephalosporin impurities. Positive mode is often chosen for nitrogen-containing compounds. |

| MS/MS Transition | Specific precursor-to-product ion transition for Impurity 17 (e.g., monitoring the fragmentation of the molecular ion) | This provides high selectivity and sensitivity by filtering out noise and interfering ions. The exact m/z values would be determined by direct infusion of the impurity standard. |

| Collision Energy | Optimized to maximize the signal of the product ion | The energy applied in the collision cell is critical for achieving efficient fragmentation and a strong signal. |

| Mobile Phase | Formic acid or ammonium formate is often added to the mobile phase | These additives improve ionization efficiency and peak shape. |

The high sensitivity of UPLC-MS/MS allows for the detection and quantification of Impurity 17 at levels that may not be achievable with HPLC-UV.

Rigorous Method Validation for Impurity 17 Analysis

Once developed, the analytical methods must undergo rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate their reliability for the quantification of this compound.

Specificity and Selectivity Studies to Isolate Impurity 17

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components.

Forced degradation studies are a key component of establishing specificity. Ceftaroline Fosamil is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must demonstrate that Impurity 17 can be resolved from all other peaks generated during these stress studies. Peak purity analysis using a photodiode array (PDA) detector in HPLC or by the specificity of the MS/MS transition can confirm the homogeneity of the chromatographic peak corresponding to Impurity 17.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are typically determined based on the signal-to-noise ratio (S/N) or by statistical analysis of the calibration curve at low concentrations.

Illustrative LOD and LOQ Values:

| Parameter | HPLC-UV | UPLC-MS/MS |

| LOD | ~0.05% (relative to a nominal concentration of the API) | Significantly lower, often in the parts-per-billion (ppb) range. |

| LOQ | ~0.15% (relative to a nominal concentration of the API) | Significantly lower, often in the low parts-per-million (ppm) range. |

The high sensitivity of UPLC-MS/MS results in much lower LOD and LOQ values compared to HPLC-UV, making it suitable for trace-level impurity analysis.

Impurity Control Strategies and Academic Research Directions for Ceftaroline Fosamil Impurity 17

Future Research Avenues for Ceftaroline (B109729) Fosamil Impurity 17

In silico, or computational, modeling represents a powerful, cost-effective tool for predicting the formation of degradation products in pharmaceuticals. nih.govacs.org Software applications like Zeneth utilize extensive knowledge bases of chemical reactions to predict degradation pathways under various conditions. nih.govacs.org Future research can apply these models to Ceftaroline Fosamil to specifically investigate the formation mechanisms of Impurity 17.

By inputting the molecular structure of Ceftaroline Fosamil and its known intermediates into such programs, researchers can simulate forced degradation conditions (e.g., thermal stress, hydrolysis, oxidation, photolysis). acs.orgacs.org The software's transformation engine, guided by a vast library of reaction rules, can then predict potential degradation products and their formation pathways. acs.org This predictive capability allows scientists to hypothesize how Impurity 17 might arise, whether as a degradation product of the main API or as a byproduct from a specific synthetic step. veeprho.com Such studies can guide process optimization and the development of targeted control strategies to minimize its presence. nih.gov The ability of these programs to predict degradation has shown steady improvement as their knowledge bases have been refined over time. nih.gov

Table 1: Application of In Silico Modeling for Impurity 17 Formation

| Model Input | Simulation Parameters | Potential Outputs | Implication for Impurity 17 |

| Structure of Ceftaroline Fosamil | pH range (acidic, neutral, basic) | Predicted degradation products | Identification of pH conditions leading to Impurity 17 formation. |

| Structure of synthetic intermediates | Temperature stress (e.g., 40°C, 60°C) | Reaction pathway mapping | Pinpointing specific reaction steps or storage conditions that favor the impurity. |

| Presence of oxidizing agents | Oxidative stress (e.g., H₂O₂) | Likelihood scores for each product | Prioritizing the most probable formation pathways for laboratory verification. |

| Photostability parameters | Exposure to UV/Visible light | Mechanistic understanding | Elucidating the chemical transformations that result in Impurity 17. |

While standard High-Performance Liquid Chromatography (HPLC) is widely used for analyzing cephalosporins, future research should focus on developing more advanced and sensitive analytical techniques for Impurity 17. researchgate.netcore.ac.uk The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), which is critical for adhering to the stringent impurity thresholds set by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are particularly promising. biomedres.usbiomedres.us Methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer significantly higher resolution, sensitivity, and speed compared to conventional HPLC. biomedres.usnih.gov Further research could also explore the utility of High-Resolution Mass Spectrometry (HRMS) for unambiguous identification of Impurity 17 in complex matrices and Capillary Electrophoresis (CE) for orthogonal separation, providing a complementary analysis to liquid chromatography. biomedres.usnih.gov Developing these methods is essential for accurate quantification, stability monitoring, and ensuring the final drug product's quality. ufrgs.br

Table 2: Comparison of Analytical Techniques for Impurity 17 Analysis

| Technique | Principle | Advantages for Impurity 17 Detection | Research Focus |

| RP-HPLC | Separation based on polarity. researchgate.net | Established method, widely available. | Method optimization for better resolution from closely related impurities. |

| UPLC-MS/MS | High-pressure separation with mass-based detection. nih.gov | High sensitivity, low LOQ, structural confirmation. | Development of validated methods for trace-level quantification in API and drug product. |

| LC-HRMS (e.g., Q-TOF) | High-resolution separation and precise mass measurement. biomedres.us | Accurate mass data for definitive identification, useful for unknown impurity characterization. | Application in forced degradation studies to identify new, related impurities alongside Impurity 17. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. nih.gov | Orthogonal separation mechanism, minimal solvent usage. | Exploring its utility as a complementary technique to confirm purity findings from LC methods. |

Such studies can reveal interconnected degradation pathways or common points of origin in the synthesis. veeprho.com For instance, an increase in Impurity 17 might signal the degradation of a key intermediate, which could, in turn, lead to the formation of other undesirable products. By mapping these relationships, a more comprehensive control strategy can be developed. This holistic understanding of the impurity profile is essential for process control, setting appropriate specifications, and ensuring batch-to-batch consistency, which are fundamental requirements for regulatory compliance and product quality. fda.gov

Table 3: Research Directions for Impurity Profile Analysis

| Research Area | Methodology | Objective |

| Correlation Studies | Statistical analysis of impurity data from multiple manufacturing batches. | Determine if levels of Impurity 17 predict the levels of other impurities. |

| Forced Degradation Analysis | Subjecting Ceftaroline Fosamil to stress conditions and monitoring the impurity profile over time. | Identify conditions that simultaneously generate Impurity 17 and other impurities, revealing common pathways. |

| Root Cause Analysis | Investigation of process parameters (e.g., temperature, reagents, pH) when Impurity 17 levels are high. | Pinpoint specific process vulnerabilities that lead to variability in the overall impurity profile. |

| Impact on Stability | Long-term and accelerated stability studies on batches with varying levels of Impurity 17. | Assess if the presence of Impurity 17 can accelerate the degradation of the API or the formation of other impurities over the product's shelf life. |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural elucidation of Ceftaroline Fosamil Impurity 17?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon nuclei mapping, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₈N₂S₂, MW 208.30) . Compare spectral data with pharmacopeial reference standards (e.g., USP) to validate identity. For purity assessment, employ reversed-phase HPLC with UV detection, ensuring a resolution ≥2.0 between Impurity 17 and adjacent peaks .

Q. How should researchers ensure the purity of this compound during synthesis?

- Methodology : Implement orthogonal methods such as HPLC-UV and LC-MS to monitor reaction intermediates. Use preparative chromatography for isolation, followed by elemental analysis (C, H, N, S) to confirm stoichiometry. Purity thresholds should align with ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities in drug substances) .

Q. What storage conditions are optimal for maintaining Impurity 17 stability?

- Methodology : Store lyophilized samples at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using forced degradation protocols (acid/base hydrolysis, oxidative stress). Track impurity profiles via validated stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across different analytical batches?

- Methodology : Perform statistical analysis (e.g., ANOVA, Grubbs’ test) to identify outliers. Validate instrument calibration using certified reference materials (CRMs) and ensure method robustness by varying chromatographic parameters (column lot, mobile phase pH). Cross-validate results with an orthogonal technique, such as capillary electrophoresis or NMR qNMR .

Q. What strategies are effective for developing a sensitive HPLC method to detect Impurity 17 at trace levels (<0.05%)?

- Methodology : Optimize column chemistry (e.g., C18 with 1.8 µm particle size) and gradient elution (acetonitrile-phosphate buffer, pH 3.0) to enhance peak symmetry. Employ diode-array detection (DAD) at λ = 254 nm and validate limit of detection (LOD) via signal-to-noise ratio (S/N ≥3:1). Use matrix-matched calibration to minimize matrix effects .

Q. How can synthetic pathways for Impurity 17 be optimized to minimize co-eluting byproducts?

- Methodology : Apply design of experiments (DoE) to evaluate reaction variables (temperature, catalyst concentration). Characterize byproducts via LC-MS/MS and isolate persistent impurities using preparative HPLC. Incorporate green chemistry principles (e.g., solvent substitution) to reduce toxic intermediates .

Q. What approaches validate the absence of genotoxic impurities in Ceftaroline Fosamil batches containing Impurity 17?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.